5-Fluoro-2-(3-fluorophenyl)nicotinic acid
Description
Properties
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-10(12(16)17)5-9(14)6-15-11/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGMXRXXRWKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design of 5 Fluoro 2 3 Fluorophenyl Nicotinic Acid Analogues
Systematic Structural Modifications of the Nicotinic Acid Core
The nicotinic acid scaffold, a derivative of vitamin B3, serves as a versatile platform in drug discovery. nih.govnih.gov Its derivatives are known to influence a range of biological processes, including lipid metabolism and gene expression. nih.govnih.gov Modifications to this core are a key strategy for modulating the pharmacological profile of analogues of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid.
Influence of Substituent Position and Nature on Biological Activity
The biological activity of nicotinic acid derivatives is highly sensitive to the position and electronic nature of substituents on the pyridine (B92270) ring. The chemical properties of the ring, including the electron balance of the aromatic system, are altered by these substitutions, which in turn dictates interactions with biological targets. rsc.org For instance, the introduction of various functional groups can impact properties like vasorelaxation and antioxidant activity. nih.gov
Studies on related nicotinic acid structures have shown that modifications can lead to significant changes in biological outcomes. For example, the conversion of the carboxylic acid to an amide or nitrile can alter the dose-dependent vasorelaxant effects of the molecule. nih.gov This highlights that even seemingly small changes to the core structure can have profound impacts on the molecule's interaction with physiological systems.
Role of Fluorine Atom Placement on the Phenyl Ring
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, used to enhance a variety of pharmacokinetic and pharmacodynamic properties. tandfonline.com In the case of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, the fluorine on the phenyl ring is critical. Its placement at the meta-position (position 3) is a deliberate design choice.
Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, introducing significant electronic changes with minimal steric disruption. tandfonline.comscripps.edu Placing a fluorine atom on an aromatic ring can serve several purposes:
Blocking Metabolic Oxidation : A primary reason for adding fluorine to an aromatic ring is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can slow down the molecule's clearance from the body, leading to a longer duration of action and increased efficacy. nih.gov
Modulating Potency : The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the electronic character of the ring, which can enhance binding affinity to the target protein. tandfonline.comresearchgate.net
Improving Pharmacokinetics : Fluorination can increase lipophilicity, which may improve membrane permeability and absorption. nih.gov This can lead to better bioavailability of the drug. nih.gov
The position of the fluorine atom is crucial. While para-fluorination is often used to block metabolism, meta-substitution, as seen in 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, can also be effective. The choice of position depends on the specific binding pocket of the target and the desired electronic influence on the molecule. Moving the fluorine from the meta- to the ortho- or para-position would likely result in a derivative with a different activity profile due to altered electronic and steric interactions with its biological target.
Table 1: Comparison of Potential Substituent Effects on a Phenyl Ring
| Position | Substituent Type | Potential Effect on Activity | Rationale |
|---|---|---|---|
| Para | Electron-withdrawing (e.g., -F, -CF3) | Increased metabolic stability, potentially altered potency | Blocks a common site of enzymatic oxidation. nih.gov |
| Meta | Electron-withdrawing (e.g., -F) | Modulated electronic properties, influencing binding | Alters the charge distribution across the ring system. |
| Ortho | Any group | Potential for steric hindrance, altered conformation | May force a twist in the bi-aryl system, changing the 3D shape. |
Exploration of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a key strategy in lead optimization, aiming to improve a molecule's properties while retaining its desired biological activity. nih.gov This involves swapping one atom or group for another with similar physical or chemical characteristics. cambridgemedchemconsulting.comyoutube.com For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, several such replacements could be explored.
One of the most common bioisosteric replacements for a carboxylic acid is a tetrazole ring. youtube.com Like a carboxylic acid, a tetrazole is acidic and exists predominantly as an anion at physiological pH, allowing it to mimic the key charge interactions of the original group. youtube.com This replacement can be advantageous as tetrazoles are often less susceptible to certain metabolic pathways, potentially improving the pharmacokinetic profile.
Other potential bioisosteres for the carboxylic acid group include:
Sulfonic acids
Phosphonic acids
Acyl sulfonamides
For the fluorine atoms, classical isosteric replacements could involve other halogens like chlorine. A methyl group is roughly the same size as a chlorine atom. youtube.com However, such a change from fluorine to chlorine would alter the electronic properties and the strength of the carbon-halogen bond. cambridgemedchemconsulting.com Non-classical replacements for fluorine could include a cyano (-CN) or trifluoromethyl (-CF3) group, which also act as strong electron-withdrawing groups but with different steric and lipophilic profiles. scripps.edu
Table 2: Potential Bioisosteric Replacements for Functional Groups in 5-Fluoro-2-(3-fluorophenyl)nicotinic acid
| Original Group | Potential Bioisostere | Rationale | Potential Outcome |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and charge at physiological pH. youtube.com | Improved metabolic stability, maintained binding interaction. |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Mimics the hydrogen bonding capabilities. | Altered solubility and pharmacokinetic profile. |
| Fluorine (-F) | Chlorine (-Cl) | Similar size (to a methyl group), halogen properties. youtube.com | Altered electronics and lipophilicity, potential for different binding. |
Conformational Analysis and its Implications for SAR
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The presence of fluorine can significantly influence the preferred conformation of a molecule. nih.gov In 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, the key conformational feature is the dihedral angle between the nicotinic acid ring and the phenyl ring.
The rotation around the single bond connecting the two rings is subject to steric hindrance and electronic effects from the substituents. The fluorine atom on the nicotinic acid core and the fluorine on the phenyl ring can influence the molecule's conformational flexibility and its preferred low-energy state. nih.gov A biased or fixed conformation can be essential for enhancing biological activity by ensuring the molecule presents the optimal geometry for binding to its target protein. nih.gov
Computational methods, such as Density-functional theory (DFT) calculations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to study the conformational preferences of such molecules. nih.gov Understanding the low-energy conformations is vital for SAR because it helps explain why certain derivatives are active while others are not. If the active conformation requires a specific twist between the two rings, substituents that favor that geometry will enhance activity, while those that disfavor it (e.g., through steric clash) will reduce activity.
Development of Novel Derivatives through Scaffold Hopping Strategies
Scaffold hopping is an advanced drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold, while preserving the spatial arrangement of the key pharmacophoric features responsible for biological activity. nih.govresearchgate.net This can lead to the discovery of novel chemical series with improved properties, such as better selectivity, enhanced potency, or more favorable pharmacokinetics, and can help secure new intellectual property. nih.govnih.gov
Starting from 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, a scaffold hopping approach could replace the nicotinic acid core with other heterocyclic or even non-aromatic ring systems. The goal would be to find a new scaffold that can correctly position the pendant 3-fluorophenyl group and the acidic functionality (or its bioisostere) to replicate the key binding interactions of the parent molecule.
For example, one might replace the pyridine ring with other nitrogen-containing heterocycles like:
Thiazole
Oxazole
Pyrimidine
Computational Chemistry and Molecular Modeling of 5 Fluoro 2 3 Fluorophenyl Nicotinic Acid
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a cornerstone of computer-aided drug design (CADD), used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. metrotechinstitute.org This simulation technique places the ligand into the binding site of a receptor and scores the resulting poses based on binding affinity, allowing researchers to identify potential biological targets and understand the key interactions driving the binding event.
For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, docking studies would be instrumental in screening libraries of known protein structures to identify those with which it might interact most strongly. Given that derivatives of nicotinic acid have shown activity against a range of targets, including enzymes and G-protein coupled receptors like GPR109a, these would be logical starting points for investigation. nih.gov The primary goal is to find a protein where the compound fits snugly into a binding pocket and forms favorable interactions, suggesting a potential mechanism of action. metrotechinstitute.org
The binding affinity of a ligand to its target is dictated by a variety of non-covalent interactions. For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, its distinct chemical features—two aromatic rings, a carboxylic acid group, and two fluorine atoms—allow for a diverse range of interactions. benthamdirect.combenthamscience.com
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygens). The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues (like serine, threonine, or asparagine) in a protein's active site are often critical for binding.
Pi-Stacking: The presence of two aromatic rings (the pyridine and the fluorophenyl) allows for pi-pi stacking or pi-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Halogen Bonding & Multipolar Interactions: The two fluorine atoms are perhaps the most intriguing features. Fluorine's high electronegativity can polarize the carbon atom to which it is attached, creating a region of positive electrostatic potential on the halogen (a σ-hole), which can interact favorably with electron-rich atoms like oxygen. acs.orgresearchgate.net These C-F···C=O interactions with the protein backbone are increasingly recognized as significant contributors to binding affinity. nih.gov While organic fluorine is a weak hydrogen bond acceptor, these multipolar and hydrophobic interactions greatly influence drug-receptor engagement. benthamscience.comnih.govingentaconnect.com
| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residue | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine | Key for anchoring in polar pockets. |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Pyridine Nitrogen | Arginine, Lysine, Serine | Crucial for specificity and affinity. |
| Pi-Pi Stacking | Pyridine Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Contributes to binding stability. |
| Halogen/Multipolar Interactions | Fluorine Atoms (C-F) | Backbone Carbonyls (C=O), Serine (-OH) | Enhances affinity and specificity. acs.orgnih.gov |
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. youtube.com If initial studies identify a promising biological target for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, it can be used as a "template" or "hit" compound in a ligand-based virtual screen. nih.gov
The process involves searching databases containing millions of commercially or virtually available compounds for molecules with similar shapes or chemical features (pharmacophores). youtube.comnih.gov This allows for the rapid identification of structurally diverse analogues that might have improved potency, selectivity, or better pharmacokinetic properties. The goal is to reduce the enormous chemical space to a manageable number of high-potential candidates for laboratory synthesis and testing, dramatically accelerating the drug discovery process. youtube.comnih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by applying the principles of classical mechanics, providing critical insights into the stability of the ligand-target complex in a simulated physiological environment. metrotechinstitute.orgnih.gov
For the 5-Fluoro-2-(3-fluorophenyl)nicotinic acid-protein complex predicted by docking, an MD simulation would reveal:
Stability of the Binding Pose: It assesses whether the ligand remains stably bound in the predicted orientation or if it shifts or dissociates over time.
Conformational Changes: Proteins are not rigid; they are flexible and dynamic. mdpi.com MD simulations show how the protein and ligand adapt to each other upon binding, revealing induced-fit mechanisms. acs.org The rotational freedom between the pyridine and fluorophenyl rings of the ligand is a key dynamic feature that would be explored.
Role of Water: MD simulations explicitly model surrounding water molecules, which can play a crucial role in mediating or disrupting ligand-protein interactions. nih.govacs.org
By analyzing the trajectory of an MD simulation, researchers can calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. metrotechinstitute.org
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most accurate description of a molecule's electronic structure, which governs its geometry, stability, and reactivity.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to: researchgate.netresearchgate.net
Determine the Optimized Geometry: Find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state. This includes predicting bond lengths, bond angles, and the dihedral angle between the two aromatic rings.
Calculate Vibrational Frequencies: Confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and predict its infrared (IR) and Raman spectra. nih.gov
Analyze Electronic Properties: The presence of two electron-withdrawing fluorine atoms is expected to significantly influence the electron density distribution across the molecule, affecting its aromaticity and reactivity. bohrium.comresearchgate.net
Two of the most valuable outputs from a DFT calculation are the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Energy Gap (E_gap): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. researchgate.netnih.gov The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govaimspress.com A smaller gap generally implies higher reactivity. researchgate.net For this molecule, the electron-withdrawing fluorine atoms would be expected to lower both the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.de It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are susceptible to nucleophilic attack. researchgate.netavogadro.cc For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, the MEP map would likely show:
Negative Potential (Red/Yellow): Around the carboxylic acid oxygens, the pyridine nitrogen, and to a lesser extent, the fluorine atoms, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. uni-muenchen.de
Positive Potential (Blue): Around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation.
| Parameter | Definition | Predicted Significance for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. researchgate.net |
| E_gap (LUMO-HOMO) | Energy Gap | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| MEP Negative Regions | Electron-rich areas (nucleophilic) | Expected at carboxylic oxygens, pyridine N, and fluorine atoms. uni-muenchen.de |
| MEP Positive Regions | Electron-poor areas (electrophilic) | Expected at the carboxylic acid proton. uni-muenchen.de |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. google.com It seeks to establish a correlation between the physicochemical properties of a series of chemical compounds and their biological activities. google.com By developing statistically robust models, QSAR can predict the activity of novel molecules, thereby prioritizing synthetic efforts and accelerating the identification of promising drug candidates. benthamdirect.com This section explores the hypothetical application of QSAR modeling to 5-Fluoro-2-(3-fluorophenyl)nicotinic acid and its analogs, focusing on the generation of molecular descriptors, model validation, and the prediction of biological activities.
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized based on their dimensionality. For a molecule like 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, a diverse set of descriptors would be calculated for it and a series of structurally related analogs with known biological activities.
Descriptor Generation:
1D Descriptors: These are the simplest descriptors and include constitutional properties such as molecular weight, atom counts (e.g., number of fluorine atoms, nitrogen atoms), and bond counts. slideshare.net
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. nih.gov Examples include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), which characterize molecular branching and shape, and descriptors based on functional groups. akjournals.comakjournals.com Lipophilicity, often expressed as logP, is a crucial 2D descriptor that influences a molecule's pharmacokinetic profile. akjournals.com
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. They can include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These electronic descriptors are particularly relevant for understanding a molecule's reactivity. ucsb.edu
A hypothetical set of descriptors for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid and its analogs is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for a Series of Nicotinic Acid Analogs
| Compound Name | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|---|
| 5-Fluoro-2-(3-fluorophenyl)nicotinic acid | 235.18 | 3.2 | 49.8 | -6.8 | -1.5 |
| 2-(3-Fluorophenyl)nicotinic acid | 217.19 | 2.8 | 49.8 | -6.7 | -1.3 |
| 5-Chloro-2-(3-fluorophenyl)nicotinic acid | 251.63 | 3.6 | 49.8 | -7.0 | -1.7 |
| 5-Fluoro-2-phenylnicotinic acid | 217.19 | 2.7 | 49.8 | -6.6 | -1.2 |
Model Validation:
Once descriptors are generated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net The validation of this model is a critical step to ensure its robustness and predictive power. numberanalytics.com Common validation techniques include:
Internal Validation: This is often performed using cross-validation techniques, such as leave-one-out (LOO) cross-validation. The dataset is repeatedly split into a training set and a validation set, and the model's ability to predict the omitted data is assessed. The quality of the internal validation is often judged by the cross-validated correlation coefficient (Q²). nih.gov
External Validation: The model's predictive capability is further tested on an external set of compounds that were not used in the model development. google.com The performance is typically evaluated using the predicted correlation coefficient (R²_pred). google.com
Key statistical metrics used in model validation are summarized in Table 2.
Table 2: Key Metrics for QSAR Model Validation
| Metric | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | As low as possible |
A robust QSAR model should have high values for R² and Q², and a low RMSE, indicating a good fit to the data and strong predictive performance. numberanalytics.com
A validated QSAR model can be a powerful tool for predictive analytics in drug discovery. nih.gov For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, a QSAR model could be employed to predict its binding affinity to a specific biological target, as well as other pharmacological activities.
Prediction of Ligand Binding Affinities:
Ligand binding affinity, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant), is a critical parameter in drug development. QSAR models can quantitatively predict these values for new or untested compounds. For instance, a model might take the form of a linear equation:
pIC₅₀ = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
where pIC₅₀ is the negative logarithm of the IC₅₀ value, and the coefficients (c₀, c₁, c₂) are determined from the training data. By inputting the calculated descriptor values for a novel analog of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, its binding affinity can be estimated before it is synthesized and tested experimentally.
Prediction of Other Biological Activities:
Beyond binding affinity, QSAR models can be developed to predict a wide range of biological activities, including enzyme inhibition, receptor agonism or antagonism, and even ADME (Absorption, Distribution, Metabolism, and Excretion) properties. benthamdirect.com For example, a classification-based QSAR model could predict whether a derivative of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid is likely to be an active anti-inflammatory agent, based on the structural features of known active and inactive compounds. nih.gov
Table 3 provides a hypothetical comparison of experimentally determined and QSAR-predicted binding affinities for a series of compounds, illustrating the predictive power of a well-validated model.
Table 3: Hypothetical Comparison of Experimental and QSAR-Predicted Binding Affinities (pIC₅₀)
| Compound Name | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|
| 5-Fluoro-2-(3-fluorophenyl)nicotinic acid | 7.5 | 7.4 | 0.1 |
| 2-(3-Fluorophenyl)nicotinic acid | 6.8 | 6.9 | -0.1 |
| 5-Chloro-2-(3-fluorophenyl)nicotinic acid | 7.8 | 7.7 | 0.1 |
| 5-Fluoro-2-phenylnicotinic acid | 6.5 | 6.6 | -0.1 |
The close agreement between the experimental and predicted values in this hypothetical table would suggest a QSAR model with high predictive accuracy, making it a valuable asset in the design and optimization of new analogs based on the 5-Fluoro-2-(3-fluorophenyl)nicotinic acid scaffold.
Preclinical in Vitro Biological Activity and Mechanistic Investigations of 5 Fluoro 2 3 Fluorophenyl Nicotinic Acid Derivatives
Cellular Pathway Modulation Investigations (In Vitro)
No in vitro studies have been published that investigate the modulation of cellular pathways by 5-Fluoro-2-(3-fluorophenyl)nicotinic acid or its derivatives.
Mechanistic Insights into Anti-Inflammatory Effects
Derivatives of nicotinic acid (NA) have been shown to exhibit significant anti-inflammatory properties through various cellular mechanisms. Research indicates that these effects are often mediated by the G protein-coupled receptor 109A (GPR109A), which is expressed in immune cells like monocytes and macrophages. nih.gov The activation of GPR109A can lead to a reduction in the production of pro-inflammatory cytokines and chemokines. nih.gov
One of the core mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In human monocytes stimulated with Toll-like receptor (TLR) agonists, NA treatment has been observed to suppress the phosphorylation of key signaling proteins IKKβ and IκBα. This suppression prevents the nuclear accumulation of the p65 subunit of NF-κB, a critical step in the transcription of many pro-inflammatory genes. nih.gov Consequently, the secretion of mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) is significantly reduced. nih.gov
Further studies have explored other pathways, such as the Akt/mTOR signaling cascade. In pancreatic β-cells, activation of GPR109A by nicotinic acid was found to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and the downstream effector p70S6K. nih.gov This inhibition correlated with a decrease in the expression of the inflammatory cytokine IFN-γ, suggesting that the anti-inflammatory action of NA derivatives can also be exerted by modulating this metabolic signaling pathway. nih.gov While these studies provide a framework, it has been noted that in some contexts, the anti-inflammatory effects of NA are independent of prostaglandin (B15479496) pathways. nih.gov The inclusion of fluorine atoms in heterocyclic compounds is also known to enhance their affinity for target proteins and metabolic stability, which can contribute to their therapeutic activity, including anti-inflammatory actions. nih.gov
Evaluation of Anticancer Properties in Cell Lines
The anticancer potential of fluorinated nicotinic acid derivatives and related structures is a significant area of preclinical research. The strategy often involves molecular hybridization, where the core structure is combined with other pharmacophores to enhance activity. nih.gov The evaluation of these compounds is typically conducted across a panel of human cancer cell lines to determine their cytotoxic potency and selectivity.
For instance, studies on prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a compound structurally related to the fluorinated nicotinic acid scaffold, demonstrate this approach. Two series of novel phosphoramidates of FdU were synthesized and tested for their cytotoxic activity against five human cancer cell lines: cervical (HeLa), nasopharyngeal (KB), breast (MCF-7), liver (HepG2), and osteosarcoma (143B). nih.gov The results showed that specific derivatives, such as those with N-ethyl and N-(methoxy-(S)-alaninyl) substituents, displayed remarkable activity in all tested cancer cells, with potency considerably higher than the parent compound. nih.gov
Similarly, hybrid molecules combining the anticancer agent 5-fluorouracil (B62378) (5-FU) with antioxidant coumarin (B35378) derivatives have been synthesized. These conjugates were tested against human pancreatic cancer cells (PANC-1) and showed superior cytotoxic activity compared to free 5-FU. nih.gov The inclusion of a 1,2,3-triazole linker, formed via click chemistry, is a common strategy in creating these hybrid molecules, which have demonstrated a wide range of therapeutic activities, including anticancer effects. nih.gov The table below summarizes the cell lines used in the evaluation of related fluorinated compounds.
| Cell Line | Cancer Type | Compound Class Tested | Reference |
| HeLa | Cervical Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | nih.gov |
| KB | Nasopharyngeal Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | nih.gov |
| MCF-7 | Breast Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | nih.gov |
| HepG2 | Liver Cancer | 5-fluoro-2'-deoxyuridine phosphoramidates | nih.gov |
| 143B | Osteosarcoma | 5-fluoro-2'-deoxyuridine phosphoramidates | nih.gov |
| HCT116 | Colorectal Cancer | 5-Fluorouracil (loaded in cellulose (B213188) fibers) | nih.gov |
| PANC-1 | Pancreatic Cancer | 5-Fluorouracil-coumarin conjugates | nih.gov |
Antimicrobial Activity Against Bacterial and Fungal Strains (In Vitro)
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of nicotinic acid. These compounds are evaluated in vitro to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Research into novel nicotinic acid derivatives has demonstrated promising activity, particularly against Gram-positive bacteria. nih.gov In one study, a series of acylhydrazones derived from nicotinic acid were synthesized and tested. Two of these compounds showed significant activity, with MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive strains, including a notable MIC of 7.81 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300). nih.gov Subsequent cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives yielded a compound with a 5-nitrofuran substituent that was active against all tested bacterial strains. nih.gov
Similarly, a broad study of fluorobenzoylthiosemicarbazides, which share structural motifs with the title compound, revealed that their antibacterial activity was highly dependent on the substitution pattern. nih.gov Trifluoromethyl derivatives were particularly active against both reference and pathogenic clinical isolates of S. aureus, with MICs ranging from 7.82 to 31.25 µg/mL. nih.gov While some nicotinic acid derivatives have shown promise, it is important to note that not all derivatives are active; for example, a series of 1,2,4-triazoles derived from fluorobenzoylthiosemicarbazides were found to be devoid of potent antibacterial activity. nih.gov The table below summarizes the antimicrobial activity of related compounds.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Nicotinic acid acylhydrazone | Staphylococcus epidermidis | ATCC 12228 | 1.95 | nih.gov |
| Nicotinic acid acylhydrazone | Staphylococcus aureus (MRSA) | ATCC 43300 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline derivative | Bacillus subtilis | ATCC 6633 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus | ATCC 6538 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus (MRSA) | ATCC 43300 | 15.62 | nih.gov |
| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (various) | Clinical Isolates | 7.82 - 31.25 | nih.gov |
In Vitro ADME Methodologies and Their Predictive Value
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early-stage drug discovery to predict the pharmacokinetic properties of a compound. These assays provide crucial data on whether a molecule has the potential to become a viable drug candidate.
Kinetic Solubility Assessment
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Kinetic solubility assays are high-throughput methods used to estimate the solubility of a compound under specific conditions, typically starting from a concentrated stock solution in an organic solvent like DMSO, which is then diluted into an aqueous buffer.
The assessment involves adding the compound's stock solution to the aqueous buffer and measuring the concentration of the dissolved substance after a short incubation period, often by methods like UV-Vis spectroscopy or nephelometry. The resulting value is the "kinetic solubility," which reflects the solubility of the compound as it precipitates out of a supersaturated solution. This is distinct from thermodynamic solubility, which measures the concentration in a saturated solution at equilibrium. Although it is an estimation, kinetic solubility is highly valuable in the early discovery phase for ranking and comparing compounds, allowing researchers to identify potential solubility issues long before more resource-intensive studies are conducted.
Microsomal Stability Evaluations
The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. In vitro microsomal stability assays use subcellular fractions of liver cells (microsomes), which are rich in these drug-metabolizing enzymes, to predict in vivo metabolic clearance.
In this assay, the test compound is incubated with liver microsomes (from human or animal species) and a necessary cofactor, NADPH, which initiates the enzymatic reactions. nih.gov Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). Incorporating fluorine atoms into a molecule is a common strategy intended to increase metabolic stability by blocking sites of metabolism. nih.gov However, unexpected metabolic pathways can occur; for example, a fluoro-substituted δ-tocotrienol derivative was found to undergo rapid enzymatic hydrolysis of its C-F bonds in a mouse liver microsomal assay. nih.gov
Passive Membrane Permeability Studies (e.g., MDCK cells)
A drug's ability to pass through biological membranes is essential for its absorption and distribution to target tissues. Passive permeability is often assessed using in vitro cell-based assays that employ monolayers of cultured epithelial cells, which form tight junctions and mimic the intestinal barrier. nih.gov
Commonly used cell lines include Caco-2 (human colorectal adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells. nih.govnih.gov These cells are grown on a semi-permeable membrane support in a transwell system, separating an apical (donor) compartment from a basolateral (receiver) compartment. The test compound is added to the apical side, and its appearance in the basolateral side is measured over time. The result is expressed as an apparent permeability coefficient (Papp). nih.gov These assays are considered an in vitro gold standard for assessing the uptake efficiency of drugs. nih.gov MDCK cells are also frequently used to estimate permeability across the blood-brain barrier. nih.gov The data from these studies help predict the oral absorption of a compound and its potential to reach intracellular targets. nih.gov
Plasma Protein Binding Characterization
The binding of a drug to plasma proteins, such as albumin, is a crucial pharmacokinetic parameter. It affects the drug's concentration in the systemic circulation, its distribution to target tissues, and its rate of elimination. Highly protein-bound drugs may have a longer half-life but also a lower concentration of the free, active form of the drug available to exert its pharmacological effect.
A diligent search of available scientific literature and public databases for studies on the plasma protein binding of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid and its derivatives yielded no specific experimental data. Consequently, no data table on the percentage of plasma protein binding for these compounds can be provided.
Predicted Blood-Brain Barrier Permeability (Computational)
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). For drugs targeting the CNS, the ability to permeate the BBB is essential for their therapeutic efficacy. Computational models are often employed in early drug discovery to predict the BBB permeability of new chemical entities, helping to prioritize candidates for further development.
Similar to the findings for plasma protein binding, a thorough search for computational studies predicting the blood-brain barrier permeability of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid and its derivatives did not yield any specific results. Therefore, no data table of predicted BBB permeability values for these compounds can be presented.
Advanced Analytical and Spectroscopic Characterization of 5 Fluoro 2 3 Fluorophenyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a difluorinated compound like 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, multinuclear NMR experiments are particularly insightful.
Proton (¹H NMR) and Carbon (¹³C NMR) Spectroscopy for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, distinct signals would be expected for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring. The protons on the pyridine ring and the phenyl ring would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), although its visibility can depend on the solvent used.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show 12 distinct signals, one for each carbon atom, as the molecule is asymmetric. The chemical shifts of the carbons are significantly affected by the attached fluorine atoms, with carbons directly bonded to fluorine (C-F) exhibiting large chemical shifts and characteristic coupling constants (¹JCF). libretexts.org Carbons further away will also show smaller couplings (²JCF, ³JCF). libretexts.org The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (typically δ > 165 ppm). chemicalbook.comlibretexts.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid This table is predictive, based on analogous structures and general principles.
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
| ¹H | Aromatic (Pyridine & Phenyl Rings) | 7.0 - 9.0 | Multiplets (dd, ddd, t, etc.) |
| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| ¹³C | Aromatic C-F | 155 - 170 | Doublet (large ¹JCF) |
| ¹³C | Aromatic C-H / C-C | 115 - 150 | Singlets, Doublets, Triplets (due to C-F coupling) |
| ¹³C | Carboxylic Acid (C=O) | > 165 | Singlet or Triplet (due to coupling with F on pyridine) |
Fluorine (¹⁹F NMR) Spectroscopy for Quantitative Analysis and Environmental Sensitivity Studies
Given the presence of two fluorine atoms in different chemical environments (one on the pyridine ring, one on the phenyl ring), ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing this molecule. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgnih.gov
The ¹⁹F NMR spectrum would display two distinct signals, one for each fluorine atom. The precise chemical shifts of these signals are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule. biophysics.orghuji.ac.il This sensitivity allows ¹⁹F NMR to be used in environmental sensitivity studies; for example, changes in the chemical shifts upon binding to a biological target can provide information about intermolecular interactions. nih.govbiophysics.org
Furthermore, the integration of the signals in a ¹⁹F NMR spectrum can be used for quantitative analysis. huji.ac.il By comparing the integral of the compound's fluorine signals to that of a known concentration standard, the quantity of the analyte can be determined with high accuracy. huji.ac.il
Multinuclear NMR for Detailed Conformational and Interaction Analysis
Multinuclear NMR encompasses the study of various NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, and the correlations between them. man.ac.uksouthampton.ac.uk For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, analyzing the coupling constants between different nuclei provides a wealth of structural data.
¹H-¹⁹F Coupling: Provides information on the proximity of protons to fluorine atoms, aiding in the assignment of aromatic signals.
¹³C-¹⁹F Coupling: C-F coupling constants (JCF) are invaluable for assigning carbon signals. The magnitude of the coupling constant varies with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF), which helps to confirm the substitution pattern on the aromatic rings. libretexts.org
¹⁹F-¹⁹F Coupling: Through-space or through-bond coupling between the two fluorine atoms could potentially be observed, depending on their spatial proximity, which would provide insights into the molecule's preferred conformation.
Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), can be used to definitively assign all proton and carbon signals and piece together the complete molecular structure.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint based on the functional groups present. thermofisher.com For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, FTIR is used to confirm the presence of key functional groups. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid This table presents expected frequency ranges based on typical values for the listed functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| C-F Bond | C-F stretch | 1000 - 1400 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
The broad O-H stretch is a hallmark of the carboxylic acid dimer formed in the solid state. The strong absorption from the carbonyl (C=O) group confirms the acid functionality, while multiple peaks in the 1450-1600 cm⁻¹ region verify the presence of the two aromatic rings. The C-F stretches give rise to strong bands in the fingerprint region.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It is essential for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the confirmation of the elemental formula. nih.gov
For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid (molecular formula C₁₂H₇F₂NO₂), the expected monoisotopic mass is approximately 235.0441 u. Observing a molecular ion peak at this m/z value in the mass spectrum confirms the compound's identity.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govphenomenex.com This technique is ideal for assessing the purity of a sample. The sample is injected into the LC system, which separates the target compound from any impurities or starting materials. The eluent then flows into the mass spectrometer, which provides a mass spectrum for each separated component. A pure sample of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid would show a single major peak in the chromatogram with the correct mass-to-charge ratio.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. Mathematical analysis of this diffraction pattern yields a detailed electron density map, from which the exact position of each atom can be determined.
For 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, an X-ray crystal structure would provide unambiguous confirmation of its constitution and stereochemistry. It would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the pyridine and phenyl rings and the carboxylic acid group.
Torsion Angles: Revealing the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.
Intermolecular Interactions: Showing how the molecules pack in the crystal lattice. This often reveals hydrogen bonding patterns, such as the formation of dimers between the carboxylic acid groups of adjacent molecules, and other non-covalent interactions like π-π stacking. researchgate.net
Table 3: Illustrative Crystal Structure Data Obtainable from X-ray Crystallography This table is a hypothetical representation of the type of data that would be generated for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, based on data for analogous compounds like 5-bromo-2-fluoronicotinic acid monohydrate. researchgate.net
| Parameter | Example of Expected Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Length (C=O) | ~1.25 Å |
| Key Bond Length (C-F) | ~1.35 Å |
| Inter-ring Torsion Angle | e.g., C(3)-C(2)-C(1')-C(6') |
| Hydrogen Bond (O-H···N) | Distance and Angle |
This solid-state structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Integration of Experimental Spectroscopic Data with Computational Methods
The synergistic use of experimental spectroscopy and computational quantum chemical methods provides a powerful tool for the unambiguous structural elucidation and electronic characterization of molecules. researchgate.netresearchgate.net This approach typically involves acquiring experimental spectra (NMR, IR, etc.) and then performing theoretical calculations, such as those based on Density Functional Theory (DFT), to predict these same spectroscopic properties. researchgate.netresearchgate.net A strong correlation between the experimental and calculated data lends significant confidence to the structural assignment.
Research Findings and Methodology
For many nicotinamide (B372718) and nicotinic acid derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-31+G(d,p) have been successfully employed to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. researchgate.net The comparison between the calculated and experimental infrared spectra often serves as a key validation step in these studies. researchgate.net
In the context of fluorinated compounds, computational methods are particularly valuable. Techniques like DFT can be used to predict ¹⁹F NMR shifts with a high degree of accuracy, often with an error of less than 0.7 ppm, which is crucial for distinguishing between different fluorinated products or isomers. researchgate.net
Application to 5-Fluoro-2-(3-fluorophenyl)nicotinic acid
A complete integrated study on 5-Fluoro-2-(3-fluorophenyl)nicotinic acid would involve the following steps:
Experimental Data Acquisition: Recording of high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the FT-IR spectrum of the compound.
Computational Modeling: Building a 3D model of the molecule and performing geometry optimization using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).
Spectroscopic Prediction: Using the optimized geometry to calculate the NMR shielding tensors (to derive chemical shifts) and the vibrational frequencies (to generate a theoretical IR spectrum).
Correlation and Analysis: A direct comparison of the experimental and theoretical data. A scaling factor may be applied to the calculated vibrational frequencies to account for systematic errors in the theoretical method. nih.gov
While a full dataset for this compound is not available, experimental ¹H-NMR data has been reported. A hypothetical integration would compare this data with calculated values as illustrated in the tables below.
Data Tables
The following tables showcase how experimental data for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid would be presented alongside theoretical values in an integrated spectroscopic study.
Table 1: Experimental and Theoretical ¹H-NMR Data for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid
This table presents the known experimental proton NMR chemical shifts. The "Calculated Chemical Shift (ppm)" column is included to illustrate where theoretical data, once computed via methods like DFT, would be displayed for direct comparison.
| Proton Assignment | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| Aromatic Protons | 7.49-7.58 (m, 1H), 7.68-7.76 (m, 1H), 8.08-8.16 (m, 1H), 8.35 (dd, J=8.7, 2.7 Hz, 1H), 8.65 (d, J=2.7 Hz, 1H) | Data not available in literature |
| Carboxylic Acid Proton | 13.5 (br s, 1H) | Data not available in literature |
Data sourced from patent literature. The solvent used was DMSO-d₆.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (FT-IR)
A comparative analysis of experimental and theoretical FT-IR data is a cornerstone of integrated spectroscopic studies. researchgate.net The table below is a template demonstrating how such data would be organized. The assignments are based on typical vibrational modes for similar molecular structures.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Data not available in literature | Data not available in literature |
| C=O stretch (Carboxylic Acid) | Data not available in literature | Data not available in literature |
| C=C/C=N stretches (Aromatic Rings) | Data not available in literature | Data not available in literature |
| C-F stretch | Data not available in literature | Data not available in literature |
Future Research Directions and Translational Perspectives for Fluorinated Nicotinic Acid Derivatives
Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex fluorinated nicotinic acid analogues, such as 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, often relies on palladium-catalyzed cross-coupling reactions. However, future research is directed towards developing more efficient, regioselective, and environmentally benign synthetic strategies.
One promising area is the advancement of C-H activation/functionalization reactions. This would allow for the direct introduction of the fluorophenyl group onto the pyridine (B92270) ring of a 5-fluoronicotinic acid precursor, bypassing the need for pre-functionalized starting materials like 2-chloronicotinic acids. google.com Another avenue involves the development of novel routes to construct the pyridine ring itself from simpler fluorinated precursors, which could provide access to a wider range of substitution patterns. researchgate.netnih.gov
Furthermore, flow chemistry and high-throughput synthesis platforms are being explored to rapidly generate libraries of diverse analogues. These technologies allow for precise control over reaction conditions, often leading to higher yields and purities while minimizing reaction times. The development of one-pot multicomponent reactions (MCRs) that can assemble complex molecules like fluorinated nicotinic acid derivatives in a single step from simple building blocks is also a significant area of interest. researchgate.net Such methods would accelerate the discovery of new derivatives with optimized properties.
A notable recent development is a catalytic transformation that converts epoxides into fluorinated oxetanes, a valuable class of drug molecules. bionity.comdrugdiscoveryonline.com While not directly applied to nicotinic acids yet, this demonstrates the innovative approaches being developed for synthesizing complex fluorinated heterocycles, which could be adapted for nicotinic acid derivatives in the future. bionity.comdrugdiscoveryonline.com
Exploration of New Biological Targets and Pathways
While nicotinic acid is famously known for its effects on lipid metabolism through the activation of the G-protein coupled receptor GPR109A (HM74A), the biological targets for many of its fluorinated derivatives remain largely uncharacterized. nih.govnih.gov Future research will focus on systematically screening compounds like 5-Fluoro-2-(3-fluorophenyl)nicotinic acid against a broad panel of biological targets to uncover new therapeutic opportunities.
The structural similarity of nicotinic acid derivatives to endogenous molecules suggests they may interact with a variety of enzymes and receptors. For instance, fluorinated analogues could be investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) or various kinases. nih.gov The introduction of fluorine can alter the electronic properties and binding modes of the molecule, potentially leading to novel interactions with targets not engaged by the parent compound.
There is also significant interest in the role of nicotinic acid derivatives in the central nervous system (CNS). nih.gov Given that fluorine substitution can improve blood-brain barrier permeability, fluorinated analogues could be designed to target CNS receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders. nih.gov For example, the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by novel ligands is a major area of drug discovery. mdpi.com Additionally, enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in neuroinflammation, represent potential targets for these compounds. nih.govnih.gov
Finally, the anti-cancer potential of novel nicotinic acid derivatives is an emerging field. Some derivatives have shown activity against cancer cell lines, and future work will aim to identify the specific pathways they modulate, such as those involved in cell proliferation, apoptosis, or angiogenesis. ossila.comnih.gov
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. wiley.com For fluorinated nicotinic acid derivatives, these approaches can be used to rationally design new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Key computational methods include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target receptor or enzyme. For example, docking studies of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid with GPR109A or other potential targets can provide insights into the key molecular interactions responsible for its biological activity and guide the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By building QSAR models for a library of fluorinated nicotinic acid derivatives, researchers can predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This can reveal important information about the stability of the binding interaction and the conformational changes that occur upon binding, offering a deeper understanding of the mechanism of action.
ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For fluorinated compounds, predicting metabolic stability is particularly important, as fluorine substitution can block sites of metabolism. These predictive tools help to identify and filter out compounds with poor drug-like properties early in the discovery process. rsc.org
By integrating these computational approaches, researchers can move from a trial-and-error process to a more directed and efficient strategy for designing the next generation of fluorinated nicotinic acid-based therapeutics. wiley.com
Development as Molecular Probes and Chemical Tools in Biological Systems
Fluorinated nicotinic acid derivatives, particularly those that can be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), have significant potential as molecular probes for Positron Emission Tomography (PET) imaging. mdpi.com PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects.
6-Fluoronicotinic acid has already been established as a valuable building block for synthesizing PET tracers. ossila.com Its activated esters, such as 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), serve as prosthetic groups that can be readily conjugated to biomolecules like peptides and antibodies. nih.govacs.org This allows for the specific targeting and imaging of receptors or other proteins of interest. For example, ¹⁸F-labeled nicotinamide (B372718) derivatives have been developed for imaging melanin (B1238610) in melanoma tumors. mdpi.com
Future research will focus on developing novel ¹⁸F-labeled probes based on scaffolds like 5-Fluoro-2-(3-fluorophenyl)nicotinic acid. If this compound or a derivative demonstrates high affinity and selectivity for a particular biological target (e.g., an enzyme or receptor implicated in disease), it could be radiolabeled with ¹⁸F to create a novel PET tracer. Such a tool would be invaluable for:
Disease Diagnosis: Detecting the upregulation of a specific target in diseased tissue.
Pharmacodynamic Studies: Measuring target engagement by a therapeutic drug to optimize dosing and treatment schedules.
Biomarker Development: Providing a quantitative measure of a biological process that can be used to monitor disease progression or response to therapy.
The development of efficient and automated radiosynthesis methods will be crucial for the clinical translation of these molecular probes. nih.govmdpi.com
Potential as Molecular Scaffolds for Diverse Therapeutic Areas
The inherent structural features of the 5-Fluoro-2-(3-fluorophenyl)nicotinic acid core—a fluorinated pyridine ring linked to a fluorinated phenyl ring—make it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through modification of the peripheral functional groups.
The di-aryl structure provides a rigid framework that can be synthetically elaborated in numerous positions to optimize interactions with different target proteins. The fluorine atoms contribute to enhanced metabolic stability and can modulate binding affinity through favorable electronic interactions. frontiersin.org
This scaffold could be adapted for a wide range of therapeutic areas, including:
Oncology: Derivatives could be designed as kinase inhibitors or modulators of protein-protein interactions relevant to cancer. nih.gov
Inflammation: By targeting enzymes like COX or pro-inflammatory cytokines, new anti-inflammatory agents could be developed. nih.gov
Infectious Diseases: The scaffold could be used to design novel antibacterial or antiviral agents. nih.gov
Metabolic Diseases: Building on the known activity of nicotinic acid, new derivatives could be developed as agonists for GPR109A or other metabolic targets with improved properties. nih.gov
The table below illustrates the potential for diversifying a core scaffold across different biological targets.
| Core Scaffold | Potential Therapeutic Area | Potential Biological Target Class | Key Structural Feature |
|---|---|---|---|
| Fluorinated Nicotinic Acid | Metabolic Disease | GPCRs (e.g., GPR109A) | Carboxylic acid for receptor interaction |
| Fluorinated Nicotinic Acid | Oncology | Kinases, IDO | Di-aryl system for hydrophobic pocket binding |
| Fluorinated Nicotinic Acid | Inflammation | COX, Cytokine Receptors | Planar structure, H-bond donors/acceptors |
| Fluorinated Nicotinic Acid | Neurology | nAChRs, CNS Enzymes | Fluorine to enhance BBB penetration |
Future research will involve creating and screening libraries based on the 5-Fluoro-2-(3-fluorophenyl)nicotinic acid scaffold to unlock its full therapeutic potential across these and other disease areas.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid critical for experimental design?
- Methodological Answer : Determine molecular weight (~235.18 g/mol, inferred from analogs like 5-Fluoro-2-hydroxybenzoic acid [156.11 g/mol; C₇H₅FO₃] ), solubility (test in polar/non-polar solvents via shake-flask method), and pKa (use potentiometric titration). Stability under varying pH and temperature should be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Q. What synthetic routes are reported for 5-Fluoro-2-(3-fluorophenyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : Analogous fluorinated nicotinic acids (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid, CAS 364064-17-5) are synthesized via Suzuki-Miyaura coupling . Optimize by varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF). Monitor yields via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use LC-MS (ESI+ mode) for purity (>95%) and HRMS for exact mass confirmation. Validate structure via ¹H/¹³C NMR (DMSO-d₆, 500 MHz) and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) . Cross-reference with analogs like 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7) for spectral patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the fluorine substituents in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects direct EAS to meta/para positions. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density and compare with experimental regioselectivity (e.g., nitration or halogenation outcomes) . Validate with kinetic studies (stopped-flow UV-Vis) .
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid in novel reaction systems?
- Methodological Answer : Model transition states for decarboxylation or esterification using Gaussian or ORCA software. Compare activation energies (ΔG‡) with experimental Arrhenius plots (e.g., from DSC or TGA data) . Validate docking studies for enzyme inhibition (e.g., cyclooxygenase) using AutoDock Vina .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) like inline FTIR or Raman spectroscopy to monitor intermediates. Optimize crystallization (e.g., anti-solvent addition rate) using Design of Experiments (DoE) . Compare with protocols for 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) .
Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for derivatives of this compound?
- Methodological Answer : Cross-validate with independent synthetic replicates and standardized NMR solvents (e.g., CDCl₃ vs. DMSO-d₆). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference public databases (PubChem, ECHA) for analogous compounds like 3,5-Difluoro-2-hydroxybenzoic acid .
Safety and Compliance
Q. What are the recommended handling protocols to minimize occupational exposure?
- Methodological Answer : Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods for weighing. Follow waste disposal guidelines per 5-(3-Carboxyphenyl)nicotinic acid SDS: neutralize acidic residues with NaHCO₃ before disposal .
Q. How does the compound’s stability under light and heat impact long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
